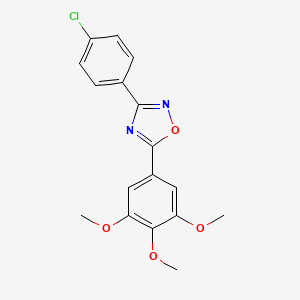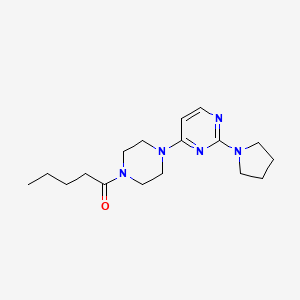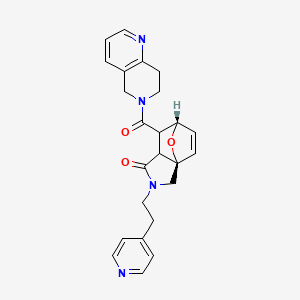
7-(4-methoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the quinoline derivatives, known for diverse biological activities and chemical properties. While the exact compound may not be directly described in literature, similar compounds provide insights into its potential characteristics and applications in various fields, excluding direct drug use and dosage discussions.
Synthesis Analysis
The synthesis process of quinoline derivatives often involves reactions such as condensation, cycloaddition, or Beckmann rearrangement. For instance, similar compounds are synthesized through reactions involving oximes of quinolines in polyphosphoric acid or by condensation processes involving aldehydes and ketones in presence of suitable catalysts (Tolkunov et al., 2004).
Molecular Structure Analysis
The molecular structure of quinoline derivatives features a fused system combining benzene and pyridine rings, contributing to its chemical reactivity and interaction capabilities. For example, similar molecules exhibit distinct dihedral angles between the quinoline system and substituent groups, affecting their spatial arrangement and functional interactions (Shahani et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including dimerization, nitration, and Beckmann rearrangement, leading to a wide range of products with different chemical properties. For example, 2-phenylmethyl-5-methoxy-1,4-benzoquinones show base-catalyzed dimerization reactions (Jurd et al., 1979).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For instance, crystallographic studies provide insights into the conformations and intermolecular interactions, crucial for understanding their stability and reactivity (Wang et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity, are affected by their molecular structures and functional groups. For example, the presence of methoxy and phenyl groups can influence the electron distribution and chemical reactivity of the quinoline core (Al-Taifi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Dimerization Reactions
Quinolinediones, such as the one , have been studied for their dimerization reactions. Base catalyzed dimerization of related compounds can yield products like tetrahydroxanthen and dihydro-oxepin derivatives, which have various scientific applications (Jurd, Roitman, & Wong, 1979).
Cyclization in Thiazolo‐Quinazoline Systems
Another application is in the cyclization of Thiazolo-Quinazoline systems. The structure of these compounds has been established using NMR, DFT, and X-ray diffraction, showcasing their potential in advanced material science and chemical synthesis (Gupta & Chaudhary, 2015).
Electrochemical Behavior Studies
Electrochemical studies of α-methoxy quinones, similar to the compound , have been performed to understand their behavior in different acidic levels in solvents like acetonitrile. This research can be crucial in electrochemistry and material science (Bautista-Martínez, González, & Aguilar-martínez, 2004).
Antimicrobial Studies
Some derivatives of this compound have been synthesized and screened for antimicrobial activity, indicating potential applications in pharmaceuticals and healthcare (Gupta & Chaudhary, 2012).
Photophysical Properties Study
The photophysical behaviors of similar compounds have been studied using UV–vis and fluorescence spectroscopy, indicating applications in photonics and molecular imaging (Padalkar & Sekar, 2014).
Corrosion Inhibition
Novel quinoline derivatives, including those structurally related to the compound , have been studied as corrosion inhibitors for metals in acidic mediums, suggesting applications in material protection and engineering (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
Anticonvulsant Agents
Some derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity, showcasing potential applications in neurology and pharmacology (Ahmed, Dubey, Nadeem, Shrivastava, & Sharma, 2016).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for your compound is not available, similar compounds are often classified based on their potential hazards. For example, 3-Hydroxy-4-methoxyphenylacetic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, in contact with skin, or if dust is inhaled .
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-26-17-9-7-14(8-10-17)16-11-19-22(20(24)12-16)18(13-21(25)23-19)15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLYLYNABJIPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)


![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)
